molecular formula C20H27N3OS B039103 2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide CAS No. 118243-28-0

2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide

Cat. No. B039103
M. Wt: 357.5 g/mol
InChI Key: DVQHPFMHNHWLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, commonly known as IBMECA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of IBMECA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the cell. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are involved in cancer development. IBMECA has also been found to inhibit the activation of NF-kB, a transcription factor that regulates inflammation and immune responses.

Biochemical And Physiological Effects

IBMECA has been shown to have various biochemical and physiological effects in the body. The compound has been found to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and inhibit the growth of bacteria. Moreover, IBMECA has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

IBMECA has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, the compound has some limitations, including its limited solubility in water and its potential to degrade over time.

Future Directions

There are several future directions for the study of IBMECA, including:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of new derivatives of IBMECA with improved pharmacological properties.
3. Investigation of the potential applications of IBMECA in other fields, such as infectious diseases and inflammation.
4. Clinical trials to evaluate the safety and efficacy of IBMECA in humans.
Conclusion:
IBMECA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been shown to exhibit anticancer activity, neuroprotective effects, and potential applications in drug development. Further studies are needed to fully understand the mechanism of action of IBMECA and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

IBMECA is a synthetic compound that can be prepared using a multistep synthesis method. The synthesis involves the reaction of N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)amine with 2-bromoacetophenone to form the intermediate product, which is then treated with potassium thiocyanate to obtain IBMECA.

Scientific Research Applications

IBMECA has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and drug development. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. IBMECA has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, the compound has shown promising results in drug development, particularly in the development of new antibiotics.

properties

CAS RN

118243-28-0

Product Name

2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide

Molecular Formula

C20H27N3OS

Molecular Weight

357.5 g/mol

IUPAC Name

2-(2-isothiocyanatophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide

InChI

InChI=1S/C20H27N3OS/c1-22(18-10-4-5-11-19(18)23-12-6-7-13-23)20(24)14-16-8-2-3-9-17(16)21-15-25/h2-3,8-9,18-19H,4-7,10-14H2,1H3/t18-,19-/m0/s1

InChI Key

DVQHPFMHNHWLJF-UHFFFAOYSA-N

Isomeric SMILES

CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S

SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S

synonyms

2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R)-trans-isomer
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, HBr(-)-isomer
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, hydrochloride, (+)-isomer
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, hydrochloride, (-)-isomer
ICMPCB

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.